Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanisms .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications
Synthesis and Characterization
Research involving thiophene derivatives like Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate often focuses on their synthesis and characterization due to their potential in various applications. For instance, studies on the synthesis of related thiophene compounds reveal methods to obtain these compounds through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing their novel fluorescence properties (Guo Pusheng, 2009). Additionally, practical preparation techniques have been devised for thiophene derivatives, emphasizing operational simplicity and efficiency without the need for strong bases or cryogenic conditions, which could be relevant to the production of this compound (M. Kogami, N. Watanabe, 2011).
Chemical Reactions and Applications
This compound's structural analogs have been explored for their reactivity in various chemical reactions, including [4 + 2] annulation processes that yield highly functionalized compounds with potential applications in medicinal chemistry and material science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). The reaction of similar compounds with benzoylisothiocyanate and subsequent transformations highlights their versatility in synthesizing novel compounds with potential biological activities, including inhibitory activities against certain plant growths (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).
Material Science and Dye Applications
The synthesis and application of thiophene derivatives extend to material science, particularly in the development of disperse dyes for fabrics. This compound and its analogs have been used to synthesize disperse dyes that exhibit good levelness and fastness on polyester and nylon fabrics, showcasing their potential in textile applications (Isaac Oluwatobi Abolude, Kasali Ademola Bello, Peter Obinna Nkeonye, A. Giwa, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-6-10(16)15-12-9(7-14)8(3)11(19-12)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXYJKGARDNOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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